molecular formula C8H5FIN B13660146 3-Fluoro-4-iodo-5-methylbenzonitrile

3-Fluoro-4-iodo-5-methylbenzonitrile

Katalognummer: B13660146
Molekulargewicht: 261.03 g/mol
InChI-Schlüssel: OOVMMGOFFFMYKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-iodo-5-methylbenzonitrile: is an organic compound with the molecular formula C8H5FIN and a molecular weight of 261.03 g/mol It is a derivative of benzonitrile, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodo-5-methylbenzonitrile typically involves the halogenation of a precursor benzonitrile compound. One common method is the iodination of 3-Fluoro-4-methylbenzonitrile using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-4-iodo-5-methylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by another functional group.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include alcohols, ketones, or other functionalized benzonitriles.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Fluoro-4-iodo-5-methylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzonitriles on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries .

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-iodo-5-methylbenzonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the electron-donating effect of the methyl group. These substituents can affect the compound’s reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C8H5FIN

Molekulargewicht

261.03 g/mol

IUPAC-Name

3-fluoro-4-iodo-5-methylbenzonitrile

InChI

InChI=1S/C8H5FIN/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3

InChI-Schlüssel

OOVMMGOFFFMYKG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1I)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.